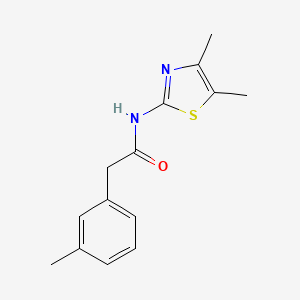![molecular formula C20H23FN2OS B5488729 1-(4-fluorophenyl)-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5488729.png)
1-(4-fluorophenyl)-4-[2-(propylthio)benzoyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-[2-(propylthio)benzoyl]piperazine, commonly known as FPBPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
科学的研究の応用
FPBPP has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as depression and anxiety. It has been found to act as a selective serotonin reuptake inhibitor (SSRI), meaning it increases the levels of serotonin in the brain. This neurotransmitter is involved in regulating mood, and low levels of serotonin have been linked to depression and anxiety. FPBPP has also been found to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
作用機序
The mechanism of action of FPBPP involves the inhibition of serotonin reuptake, leading to increased levels of serotonin in the brain. This results in the activation of serotonin receptors, which play a crucial role in regulating mood, appetite, and sleep. Additionally, FPBPP has been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
FPBPP has been found to exhibit a range of biochemical and physiological effects, including increased levels of serotonin in the brain, modulation of GABA receptors, and anticonvulsant and analgesic properties. These effects make it a promising candidate for the development of new drugs for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of FPBPP is its high purity and yield, making it suitable for scientific research applications. However, one limitation is the limited availability of this compound, which may hinder its widespread use in research.
将来の方向性
There are several future directions for the research on FPBPP. One area of interest is the development of new drugs based on the structure of FPBPP for the treatment of neurological disorders. Another area of interest is the investigation of the mechanism of action of FPBPP, particularly its modulation of GABA receptors. Additionally, further research is needed to determine the long-term effects of FPBPP on the brain and body, as well as its potential for drug interactions.
Conclusion:
In conclusion, FPBPP is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized to produce high yields and purity, making it suitable for scientific research applications. FPBPP has been found to exhibit a range of biochemical and physiological effects, including increased levels of serotonin in the brain and modulation of GABA receptors. However, further research is needed to determine its potential for drug interactions and long-term effects.
合成法
FPBPP can be synthesized by reacting 4-fluoroaniline with propylthiol to form 1-(4-fluorophenyl)propan-2-amine. This intermediate is then reacted with benzoyl chloride to form the final product, 1-(4-fluorophenyl)-4-[2-(propylthio)benzoyl]piperazine. The synthesis of FPBPP has been optimized to produce high yields and purity, making it suitable for scientific research applications.
特性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-propylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2OS/c1-2-15-25-19-6-4-3-5-18(19)20(24)23-13-11-22(12-14-23)17-9-7-16(21)8-10-17/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSHEFSMWSQKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B5488656.png)
![N,N,4-trimethyl-3-(2-oxo-2-{[2-(1H-1,2,4-triazol-1-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5488661.png)
![3-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5488669.png)
![1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5488670.png)

![N-(2,5-dimethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B5488687.png)
![16-acetyl-13-[4-(benzyloxy)benzylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5488695.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5488701.png)

![5-ethyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B5488721.png)
![5-chloro-N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5488723.png)
![3-[(dimethylamino)methyl]-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinol](/img/structure/B5488730.png)
![2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5488746.png)
![8-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5488751.png)